2-(1H-pyrrol-3-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(1H-pyrrol-3-yl)acetic acid and its derivatives has been explored through various methodologies, emphasizing the compound's versatility and potential in organic synthesis. For instance, new derivatives have been synthesized as cyclic γ-aminobutyric acid analogues using intermolecular [2+2]-photocycloaddition, showcasing innovative approaches to constructing pyrrolidine-based compounds (Petz, Allmendinger, Mayer, & Wanner, 2019).
Molecular Structure Analysis
The molecular structure of (1H-pyrrol-3-yl)acetic acid derivatives has been characterized, revealing insights into the stability and conductivity of polymers derived from these compounds. Such analyses contribute to our understanding of their electroactivity and potential applications in conducting materials (Ho-Hoang, Schulz, Fache, Boiteux, & Lemaire, 1996).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-(1H-pyrrol-3-yl)acetic acid are highlighted by its role in the synthesis of complex molecules, such as the inhibition of aldose reductase enzyme and the prevention of protein glycation, indicating its therapeutic potential (Anagnostou, Nicolaou, & Demopoulos, 2002).
Physical Properties Analysis
The physical properties of derivatives of 2-(1H-pyrrol-3-yl)acetic acid, such as their stability and conductivity, are crucial for their application in material science and organic electronics. The synthesis and characterization of various poly(pyrrole)s from (1H-pyrrol-3-yl)acetic acid esters underscore the importance of understanding these properties in the development of new conducting materials (Ho-Hoang et al., 1996).
Chemical Properties Analysis
The chemical properties of 2-(1H-pyrrol-3-yl)acetic acid, including its reactivity in various chemical transformations and its role in the synthesis of bioactive molecules, demonstrate the compound's versatility. For example, the one-step radical synthesis approach for generating pyrrol-2-acetic acids reveals a method for efficiently producing 2-alkyl pyrroles, further highlighting the compound's utility in organic synthesis (Byers, Duff, & Woo, 2003).
Scientific Research Applications
-
Pharmaceutical Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities .
- It is used in the synthesis of various drugs with properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- The structure–activity relationship studies have been discussed along with their therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
2-(1H-pyrrol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6(9)3-5-1-2-7-4-5/h1-2,4,7H,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKLUQBPMKCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328455 | |
Record name | (PYRROL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-3-yl)acetic acid | |
CAS RN |
86688-96-2 | |
Record name | (PYRROL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrrol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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